molecular formula C5H8N4S B1418904 (1-methyl-1H-pyrazol-4-yl)thiourea CAS No. 1154267-67-0

(1-methyl-1H-pyrazol-4-yl)thiourea

Cat. No.: B1418904
CAS No.: 1154267-67-0
M. Wt: 156.21 g/mol
InChI Key: GHLOOOBSHMJEDH-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Derivatives in Heterocyclic Chemistry

Thiourea and its derivatives are a versatile class of organic compounds characterized by the N-(C=S)-N functional group. Their importance in heterocyclic chemistry is multifaceted, stemming from their utility as synthons for a wide array of heterocyclic systems and their diverse biological activities. uni.luacs.org The thiourea moiety's ability to engage in hydrogen bonding plays a crucial role in its interaction with biological targets, contributing to a broad spectrum of pharmacological properties, including antiviral, anticonvulsant, anti-inflammatory, antibacterial, and antitumor actions. tandfonline.com

From a synthetic perspective, thioureas are valuable intermediates for the construction of various heterocycles. For instance, they are employed in the synthesis of thiazoles, pyrimidines, and other sulfur and nitrogen-containing ring systems. nih.gov In coordination chemistry, the presence of both sulfur and nitrogen atoms makes thiourea derivatives excellent ligands, capable of forming stable complexes with a variety of metal ions through σ-donating and π-acidic interactions. mdpi.com This coordination ability is harnessed in catalysis and the development of novel materials.

The diverse applications of thiourea derivatives are highlighted by their presence in a range of biologically active molecules.

Table 1: Examples of Biological Activities of Thiourea Derivatives

Biological Activity Reference
Antibacterial uni.lu
Anticancer researchgate.net
Antiviral tandfonline.com
Urease Inhibitors acs.org
Anti-inflammatory tandfonline.com

Importance of Pyrazole (B372694) Heterocycles as Molecular Scaffolds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds and approved drugs. nih.govacademicstrive.comnih.gov The pyrazole ring is a versatile building block, offering multiple points for substitution, which allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.

The aromatic nature of the pyrazole ring contributes to its metabolic stability, a desirable feature in drug design. academicstrive.com Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. tandfonline.comresearchgate.netacademicstrive.com This broad spectrum of activity has led to the incorporation of the pyrazole nucleus into numerous FDA-approved drugs. researchgate.net

Beyond medicinal chemistry, pyrazoles are also significant in coordination chemistry, where they act as ligands for various metal catalysts. The use of pyrazole-based ligands can significantly enhance the catalytic activity of metal centers in processes such as polymerization. rsc.org

Table 2: Selected Pharmacological Activities of Pyrazole Derivatives

Pharmacological Activity Reference
Anticancer researchgate.net
Anti-inflammatory tandfonline.com
Antimicrobial academicstrive.com
Antiviral researchgate.net
Analgesic tandfonline.com

Rationale for Investigating the (1-methyl-1H-pyrazol-4-yl)thiourea Scaffold

The investigation of the this compound scaffold is driven by the principle of molecular hybridization, which involves the combination of two or more pharmacophores to create a new molecule with potentially enhanced or novel properties. In this case, the scaffold synergistically combines the key features of both the pyrazole and thiourea moieties.

The rationale for studying this specific compound can be broken down as follows:

Biological Potential: Given the extensive and varied biological activities of both pyrazole and thiourea derivatives, their conjugation in a single molecule is hypothesized to yield compounds with significant therapeutic potential. The pyrazole ring can act as a robust and tunable scaffold, while the thiourea group can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.

Coordination Chemistry and Catalysis: The presence of multiple nitrogen atoms in the pyrazole ring and the sulfur and nitrogen atoms of the thiourea group makes this compound an attractive candidate as a multidentate ligand for the formation of coordination complexes. These complexes could find applications in catalysis, for instance, in asymmetric synthesis where thiourea-based catalysts have shown considerable promise.

Synthetic Versatility: The scaffold serves as a versatile intermediate for further chemical modifications. The reactive sites on both the pyrazole and thiourea moieties allow for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

Overview of Research Trends in Pyrazole-Thiourea Conjugates

Recent research into pyrazole-thiourea conjugates has explored their synthesis and a variety of applications, particularly in medicinal chemistry and materials science. A significant trend is the synthesis of novel pyrazole acyl thiourea derivatives, which have been investigated for their potential biological activities, including antifungal and antiviral properties. semanticscholar.orgresearchgate.net These studies often involve multi-step synthetic pathways to generate diverse libraries of compounds for biological screening. researchgate.net

The anticancer potential of pyrazole derivatives containing a thiourea skeleton is another active area of investigation. researchgate.net Researchers are designing and synthesizing these hybrid molecules to target various cancer cell lines, leveraging the known anticancer properties of both parent scaffolds. tandfonline.comresearchgate.net

In the field of catalysis, the use of thiourea derivatives in conjunction with other chemical entities for the synthesis of pyrazole-containing compounds is being explored. For example, thiourea has been used as an efficient and reusable catalyst for the synthesis of pyrazole derivatives under solvent-free conditions, highlighting a move towards greener chemical processes. nih.gov Furthermore, multicomponent reactions, sometimes utilizing catalysts like choline chloride:thiourea, are being employed for the efficient, one-pot synthesis of complex pyrazole-containing heterocyclic systems. nih.gov

The coordination chemistry of ligands bearing both pyrazole and thiourea functionalities is also a subject of interest, with studies focusing on their ability to form complexes with various metal ions and the potential applications of these complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpyrazol-4-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLOOOBSHMJEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Characterization of 1 Methyl 1h Pyrazol 4 Yl Thiourea Compounds

Elemental Analysis for Stoichiometric Purity and Composition Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound, thereby confirming its stoichiometric purity. The analysis measures the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur). For a pure sample of (1-methyl-1H-pyrazol-4-yl)thiourea (C₅H₈N₄S), the experimentally determined percentages should closely match the theoretical values. researchgate.net

Table 3: Elemental Composition of this compound Theoretical values calculated from the molecular formula C₅H₈N₄S (Molar Mass: 156.21 g/mol).

ElementSymbolAtomic MassNumber of AtomsTheoretical Percentage (%)
CarbonC12.011538.44
HydrogenH1.00885.16
NitrogenN14.007435.88
SulfurS32.06120.53

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density in a single crystal. While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be inferred from related structures. nih.gov

It is expected that the 1-methyl-pyrazole ring would be essentially planar. The thiourea (B124793) group also tends towards planarity to maximize p-orbital overlap. A key feature in the crystal packing of thiourea derivatives is the formation of extensive intermolecular hydrogen bonds. nih.gov For this compound, strong hydrogen bonds of the N-H···S type are highly probable, where the amine and amino protons of the thiourea group act as donors and the sulfur atom acts as an acceptor. This interaction often leads to the formation of centrosymmetric dimers or one-dimensional polymeric chains. Additionally, N-H···N hydrogen bonds, involving the pyrazole (B372694) ring nitrogen as an acceptor, could further stabilize the crystal lattice. The dihedral angle between the pyrazole ring and the thiourea plane would be a defining conformational parameter of the molecule in the solid state.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking

The molecular structure of this compound is rich in functional groups that can participate in a variety of intermolecular interactions, which are crucial in defining its solid-state architecture. The primary interactions expected are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The thiourea group (-NH-C(S)-NH₂) is an excellent hydrogen bond donor through its N-H groups and an acceptor via the sulfur atom. The pyrazole ring also contains nitrogen atoms that can act as hydrogen bond acceptors.

N-H···S Hydrogen Bonds: This is one of the most common and robust hydrogen bonding motifs in thiourea derivatives. The amino and imino groups of the thiourea moiety can form intermolecular hydrogen bonds with the sulfur atom of a neighboring molecule. This often leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif.

N-H···N Hydrogen Bonds: The N-H groups of the thiourea moiety can also form hydrogen bonds with the nitrogen atom at position 2 of the pyrazole ring of an adjacent molecule. In the solid state, NH-pyrazoles are known to self-assemble via intermolecular N-H···N hydrogen bonds, forming dimers, trimers, or infinite chains. nih.gov While the N1 position is methylated in the title compound, the N2 atom remains a potential hydrogen bond acceptor.

Bifurcated Hydrogen Bonds: In some crystal structures of thiourea co-crystals, bifurcated hydrogen bonds, where one N-H group interacts with two acceptor atoms simultaneously, have been observed. nih.gov

The interplay of these hydrogen bonds results in a stable, three-dimensional supramolecular network.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondThiourea N-HThiourea S2.8 - 3.5
Hydrogen BondThiourea N-HPyrazole N22.8 - 3.2
π-π StackingPyrazole RingPyrazole Ring3.3 - 3.8

Note: The distances are representative values from related structures.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is determined by the rotational freedom around the single bonds connecting the pyrazole ring and the thiourea moiety. The key torsion angles are C4-C(thiourea)-N-C(pyrazole) and C(thiourea)-N-C(pyrazole)-N1.

Based on studies of similar compounds like 1-(4-methylpyridin-2-yl)thiourea, the molecule is likely to adopt a relatively planar conformation. researchgate.net This planarity is often favored as it maximizes π-conjugation between the pyrazole ring and the thiourea group. However, some deviation from planarity can occur due to steric hindrance or crystal packing forces.

Two primary conformations, syn and anti, with respect to the orientation of the pyrazole ring and the thione group (C=S) are possible. The specific conformation adopted in the crystalline state will be the one that minimizes steric repulsion while maximizing stabilizing interactions like intramolecular hydrogen bonds. An intramolecular N-H···N hydrogen bond could potentially form between one of the thiourea N-H groups and the N2 atom of the pyrazole ring, which would favor a specific planar conformation.

Table 2: Expected Torsion Angles for this compound

Torsion AngleExpected Value (°)Consequence
C(pyrazole)-C(pyrazole)-N-C(thiourea)~180Planar arrangement
C(pyrazole)-N-C(thiourea)-S0 or 180syn or anti conformation

Note: These are idealized values; actual values in a crystal structure may deviate.

Investigation of Tautomeric Equilibria in Pyrazole-Thiourea Systems

Tautomerism is a key phenomenon in both pyrazole and thiourea chemistry.

Thiourea Tautomerism: The thiourea moiety can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH), also known as the iminothiol form.

Figure 1: Thione-thiol tautomerism in the thiourea moiety

Generated code

In the vast majority of thiourea derivatives, the thione form is overwhelmingly favored in the solid state and in solution. Spectroscopic evidence, particularly from IR and ¹³C NMR, would be required to definitively determine the predominant tautomer for this compound. The presence of a strong C=S stretching vibration in the IR spectrum would confirm the thione form.

Pyrazole Tautomerism: Unsubstituted pyrazoles can exhibit annular tautomerism, where a proton can be located on either of the two nitrogen atoms. However, in this compound, the nitrogen at position 1 (N1) is substituted with a methyl group. This methylation quenches the possibility of annular prototropic tautomerism involving the pyrazole ring itself, as there is no mobile proton on the ring's nitrogen atoms. Therefore, the pyrazole moiety in this specific compound is locked as the 1-methyl-1H-pyrazole isomer.

The combination of these two systems means that any tautomeric equilibrium in this compound would be dominated by the thione-thiol equilibrium of the thiourea side chain.

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Pyrazol 4 Yl Thiourea

Quantum Chemical Calculations

No published studies were found that specifically detail the quantum chemical calculations for (1-methyl-1H-pyrazol-4-yl)thiourea.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetic Profiles

There are no available research articles that have performed and published DFT analyses on the electronic structure, optimized geometry, or energetic profiles of this compound.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Distributions)

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps and their distributions for this compound have not been reported in the scientific literature.

Electrostatic Potential Mapping for Charge Distribution Analysis

No studies detailing the electrostatic potential mapping to analyze the charge distribution of this compound could be located.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

There is no available research that has conducted molecular dynamics simulations to investigate the conformational flexibility and dynamic behavior of this compound.

In Silico Design and Virtual Screening of this compound Analogues

A search for literature on the in silico design and virtual screening of analogues based on the this compound scaffold did not yield any relevant results.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

No computational studies predicting the spectroscopic parameters such as NMR chemical shifts, IR frequencies, or UV-Vis absorption maxima for this compound have been published.

Coordination Chemistry of 1 Methyl 1h Pyrazol 4 Yl Thiourea As a Ligand

Ligand Design and Coordination Modes

The structure of (1-methyl-1H-pyrazol-4-yl)thiourea, featuring both a pyrazole (B372694) ring and a thiourea (B124793) group, suggests a rich and versatile coordination chemistry. The presence of multiple potential donor atoms allows for various binding modes to a metal center.

The this compound ligand possesses several potential donor atoms that can participate in coordination with metal ions. The thiourea moiety contains a sulfur atom and two nitrogen atoms. Generally, thiourea derivatives are known to coordinate to metal ions primarily through the soft sulfur atom, acting as a monodentate ligand. mdpi.com However, they can also act as bidentate ligands, coordinating through both a nitrogen atom and the sulfur atom to form a chelate ring. mdpi.com

The pyrazole moiety in the ligand contains two nitrogen atoms. The pyrazole ring itself is a well-established coordinating group in transition metal chemistry. researchgate.netresearchgate.net Typically, coordination occurs through the pyridinic nitrogen atom (N2) of the pyrazole ring. The pyrazolate anion, formed upon deprotonation, can act as a monodentate, an exo-bidentate bridging ligand, or an endo-bidentate chelating ligand. uninsubria.it In the case of this compound, the nitrogen at the 1-position is substituted with a methyl group, leaving the nitrogen at the 2-position as a primary site for coordination.

Therefore, the potential donor atoms in this compound are the sulfur atom of the thiourea group and the N2 nitrogen atom of the pyrazole ring.

The flexibility of the this compound ligand is primarily determined by the rotational freedom around the single bonds connecting the pyrazole ring, the amino group, and the thiourea backbone. This flexibility allows the donor atoms to orient themselves appropriately to coordinate with a metal ion.

A key aspect of this ligand's design is its potential for chelation. It could theoretically form a stable chelate ring by coordinating to a metal center through both the sulfur atom of the thiourea moiety and the N2 nitrogen atom of the pyrazole ring. The formation of such a chelate ring would depend on the steric and electronic properties of the metal ion and the conformational preferences of the ligand. While the formation of such chelates is common for similar ligands, specific experimental evidence for this compound is not available in the provided search results.

Synthesis of Metal Complexes Involving this compound Ligands

The synthesis of metal complexes with pyrazole and thiourea-containing ligands is a well-established area of research. mdpi.comresearchgate.netnih.gov Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent.

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands. Thiourea and pyrazole derivatives have been shown to form stable complexes with numerous transition metals, including copper, nickel, zinc, cadmium, cobalt, iron, silver, and gold. researchgate.netnih.govrsc.org The synthesis of such complexes often involves straightforward methods, such as mixing stoichiometric amounts of the metal salt and the ligand in a solvent like ethanol (B145695) or methanol. mdpi.comrsc.org However, a review of the available literature did not yield specific examples of the synthesis of transition metal complexes with this compound.

Main group metals can also form complexes with appropriate ligands. Acylpyrazolone ligands, which share structural similarities with the ligand , have been shown to form complexes with main group elements. acs.org Thiourea derivatives are also known to coordinate with main group metal ions. mdpi.com Despite these precedents, there is no specific information in the provided search results regarding the synthesis of main group metal complexes with this compound.

Theoretical Investigations of Metal-Ligand Interactions and Complex Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the nature of metal-ligand bonding and helps rationalize experimental findings.

Computational Modeling of Coordination Geometries and Electronic Structures

DFT calculations are widely used to optimize the geometries of metal complexes, predict their spectroscopic properties, and analyze their electronic structures. researchgate.net For thiourea-metal complexes, DFT can accurately predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.comresearchgate.net For example, calculations on Pd and Pt complexes of HPMCT showed that the C-S bond length increases upon coordination, consistent with a weakening of the bond, while the C-N bond length decreases. mdpi.com

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides information on the electronic properties and reactivity of the complexes. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.neteurjchem.com In a study of N-phenyl-N-(2-thiazoyl) thiourea and its Pt(II) complex, the HOMO-LUMO gap was calculated to be 4.63 eV for the free ligand and 3.22 eV for the complex, indicating that the complex is more reactive. researchgate.net The distribution of these orbitals shows where electron density is located; typically, the HOMO may be localized on the ligand (especially the S and N atoms), while the LUMO may be centered on the metal ion, indicating the ligand-to-metal charge transfer character. researchgate.net

System Method Calculated Parameter Finding Reference
[Pd(PMCT)₂]DFTBond Length (C-S)1.769 Å (longer than free ligand) mdpi.com
[Pd(PMCT)₂]DFTBond Length (C-N)1.333 Å (shorter than free ligand) mdpi.com
PTTH₂ LigandDFT/B3LYPHOMO-LUMO Gap4.63 eV researchgate.net
[Pt(PPh₃)₂(PTT)]DFT/B3LYPHOMO-LUMO Gap3.22 eV researchgate.net
PMCT = deprotonated HPMCT; PTTH₂ = N-Phenyl-N-(2-thiazoyl) thiourea

Binding Energy Calculations for Metal-Ligand Systems

Binding energy calculations are a quantitative measure of the stability of a metal-ligand complex. These calculations can be performed using high-level quantum chemical methods. In the context of medicinal chemistry, molecular docking studies often calculate a binding energy or docking score (e.g., in kcal/mol) to predict the affinity of a complex for a biological target, which reflects the stability of the interaction. mdpi.com For a series of thiourea derivative complexes docked against bacterial tyrosinase, binding energies ranged from -4.02 to -6.32 kcal/mol, indicating favorable interactions and stable complex formation within the enzyme's active site. mdpi.com

DFT can also be used to calculate the reaction energies for complex formation, providing a direct measure of the thermodynamic stability of the complex relative to the free ligand and metal ion. researchgate.net By calculating the energies of reactants, intermediates, and products, a detailed mechanism for complex formation can be constructed, revealing the most stable species in a given chemical system. researchgate.net

Table of Mentioned Chemical Compounds

Abbreviation / Name Full Chemical Name
This compoundThis compound
HPMCTN-Phenylmorpholine-4-carbothioamide
[CuCl₂(κ¹S-HPMCT)₂]Dichlorobis(N-phenylmorpholine-4-carbothioamide-κS)copper(II)
[PdCl₂(HPMCT)₂]Dichlorobis(N-phenylmorpholine-4-carbothioamide)palladium(II)
[PtCl₂(HPMCT)₂]Dichlorobis(N-phenylmorpholine-4-carbothioamide)platinum(II)
[HgCl₂(HPMCT)₂]Dichlorobis(N-phenylmorpholine-4-carbothioamide)mercury(II)
PMCTAnion of N-Phenylmorpholine-4-carbothioamide
[Pd(PMCT)₂]Bis(N-phenylmorpholine-4-carbothioamidato)palladium(II)
PTTH₂N-Phenyl-N-(2-thiazoyl)thiourea
[Pt(PPh₃)₂(PTT)](N-Phenyl-N-(2-thiazoyl)thiourea-dianion)bis(triphenylphosphine)platinum(II)
L₁N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
[Cd(L₁)₂Cl₂]Dichlorobis(N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide)cadmium(II)
pzHPyrazole
[Cu(pzH)₄Br₂]Dibromotetrakis(pyrazole)copper(II)
L¹ᵃ, L¹ᵇ, L²ᶜGeneric N,N'-substituted thiourea ligands
[(L¹ᵃ)₂Cu]ClO₄Bis(ligand)copper(I) perchlorate
(L²ᶜ)₂Ni₂Bis(ligand)nickel(II) perchlorate
(L¹ᵇ)₂CuBis(ligand)copper(I) perchlorate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-methyl-1H-pyrazol-4-yl)thiourea, and what yield optimization strategies are recommended?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 1-methyl-1H-pyrazole-4-amine and isothiocyanate derivatives under reflux in ethanol. Yield optimization includes adjusting reaction time (12-24 hours), temperature (60-80°C), and solvent polarity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Parallel monitoring with thin-layer chromatography (TLC) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (δ 7.5–8.0 ppm for pyrazole protons; δ 160–170 ppm for thiourea carbons), FTIR (N-H stretch ~3300 cm⁻¹, C=S stretch ~1250 cm⁻¹), and mass spectrometry (m/z ≈ 182 [M+H]⁺).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 with anisotropic displacement parameters for non-H atoms .

Q. What are the key physicochemical properties influencing its reactivity in chemical transformations?

  • Methodological Answer :

  • Hydrogen bonding : The thiourea moiety (-NH-CS-NH-) enables strong H-bonding with electrophiles.
  • Aromatic stabilization : The pyrazole ring’s electron-deficient nature directs electrophilic substitution at the 4-position.
  • Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) facilitates reactions like alkylation or acylation .

Advanced Research Questions

Q. How can researchers address crystallographic disorder in the structural determination of this compound derivatives?

  • Methodological Answer :

  • Use SHELXL’s PART and SUMP instructions to model disorder in flexible groups (e.g., methyl substituents).
  • Apply geometric restraints (DFIX, DANG) to maintain bond-length and angle consistency.
  • Validate with residual density maps (R1 < 0.05) and Hirshfeld surface analysis to confirm packing effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.
  • Assay standardization : Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays).
  • Control experiments : Test for off-target effects using thiourea-free analogs .

Q. What advanced methodologies are recommended for assessing its toxicological profile in preclinical studies?

  • Methodological Answer :

  • In vitro : MTT assay (IC₅₀ determination in HepG2 cells) to evaluate cytotoxicity.
  • In vivo : Thyroid function tests (T3/T4 levels) in rodent models over 28-day exposure (oral dosing: 50–200 mg/kg).
  • Metabolite tracking : LC-MS/MS to identify thiourea-derived metabolites (e.g., oxidation to urea derivatives) .

Q. How can functionalization of this compound enhance its utility in drug discovery pipelines?

  • Methodological Answer :

  • Schiff base formation : React with aldehydes (e.g., salicylaldehyde) to introduce π-conjugated systems for metal chelation.
  • Heterocyclic fusion : Incorporate triazole or thiazole rings via Huisgen cycloaddition or Hantzsch synthesis.
  • Pharmacophore optimization : Replace the methyl group with fluorinated analogs to improve metabolic stability .

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(1-methyl-1H-pyrazol-4-yl)thiourea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.